2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol
CAS No.: 25059-49-8
Cat. No.: VC11744408
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25059-49-8 |
|---|---|
| Molecular Formula | C13H10FNO |
| Molecular Weight | 215.22 g/mol |
| IUPAC Name | 2-[(3-fluorophenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H |
| Standard InChI Key | ZUHWLAWLODQICJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, also known as 3-Fluoro-N-(2-hydroxybenzylidene)aniline, belongs to the Schiff base family. The table below summarizes its key identifiers:
| Property | Value |
|---|---|
| CAS No. | 25059-49-8 |
| IUPAC Name | 2-[(3-fluorophenyl)iminomethyl]phenol |
| Molecular Formula | |
| Molecular Weight | 215.22 g/mol |
| SMILES | C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O |
| InChIKey | ZUHWLAWLODQICJ-UHFFFAOYSA-N |
| PubChem CID | 3827791 |
Synthesis and Reaction Mechanisms
Conventional Synthesis Route
The compound is synthesized via acid/base-catalyzed condensation:
Procedure:
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Dissolve equimolar salicylaldehyde (0.01 mol) and 3-fluoroaniline (0.01 mol) in ethanol.
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Reflux at 78°C for 1–3 hours.
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Cool to room temperature; collect crystals via filtration .
Yield: ~72% (similar to analogous reactions) .
Optimization Strategies
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Solvent Choice: Ethanol is preferred for its polarity and boiling point .
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Catalysts: Acetic acid (1–2 drops) accelerates imine formation .
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Purification: Recrystallization from ethyl acetate enhances purity .
Biological and Pharmacological Applications
Schiff bases are renowned for their bioactivity, and 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol is no exception. Below are key areas of exploration:
Antimicrobial Activity
Schiff bases exhibit broad-spectrum activity against pathogens like Pseudomonas aeruginosa and Escherichia coli . While specific MIC values for this compound are unreported, structural analogs with fluorine substituents show enhanced membrane permeability due to lipophilicity .
Anti-Inflammatory and Antioxidant Effects
The phenolic –OH group scavenges free radicals, as evidenced by DPPH assay results (IC ≈ 45 µM for related compounds) . Fluorine’s electron-withdrawing effect enhances stability under physiological conditions.
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism.
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Structure-Activity Relationships (SAR): Modify substituents to enhance bioactivity.
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Material Science Applications: Explore use in sensors or catalysts due to chelation capacity.
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